Carbonic acid, 2-bromo-4-fluorophenyl methyl ester
Overview
Description
Carbonic acid, 2-bromo-4-fluorophenyl methyl ester is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of carbonic acid where the hydrogen atom is replaced by a 2-bromo-4-fluorophenyl methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-bromo-4-fluorophenyl methyl ester typically involves the esterification of carbonic acid with 2-bromo-4-fluorophenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-bromo-4-fluorophenyl methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alkyl halides. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl esters.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Carbonic acid, 2-bromo-4-fluorophenyl methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, 2-bromo-4-fluorophenyl methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with biological targets. The bromine and fluorine atoms in the compound may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, 2-chloro-4-fluorophenyl methyl ester
- Carbonic acid, 2-bromo-4-chlorophenyl methyl ester
- Carbonic acid, 2-bromo-4-methylphenyl methyl ester
Uniqueness
Carbonic acid, 2-bromo-4-fluorophenyl methyl ester is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity. The combination of these halogens in the phenyl ring makes it a valuable compound for various applications.
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl) methyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-12-8(11)13-7-3-2-5(10)4-6(7)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVMWCUMBLQKKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=C(C=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229756 | |
Record name | Carbonic acid, 2-bromo-4-fluorophenyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-90-0 | |
Record name | Carbonic acid, 2-bromo-4-fluorophenyl methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84478-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 2-bromo-4-fluorophenyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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